The synthesis of 8-fluoroquinazoline-4-carboxylic acid typically involves several chemical reactions:
For instance, one reported synthesis involves the refluxing of specific quinazoline derivatives with thionyl chloride followed by treatment with ethyl cyanoformate in the presence of tin tetrachloride to yield the target compound .
8-Fluoroquinazoline-4-carboxylic acid participates in various chemical reactions typical for carboxylic acids and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
The mechanism of action for 8-fluoroquinazoline-4-carboxylic acid primarily revolves around its role as an inhibitor of Aurora A kinase. This kinase is involved in cell cycle regulation and mitosis:
The physical and chemical properties of 8-fluoroquinazoline-4-carboxylic acid include:
These properties influence its handling, storage, and application in laboratory settings.
8-Fluoroquinazoline-4-carboxylic acid has several scientific applications:
Quinazoline derivatives represent a strategic focus in kinase inhibitor design due to their ability to target ATP-binding sites. Aurora A kinase, overexpressed in numerous malignancies, requires selective inhibition to avoid the polyploidy-related carcinogenesis risks associated with Aurora B inhibition. Structural simplification of the bicyclic quinazoline core emerged as a key strategy to achieve this selectivity. Non-selective inhibitors like AZD-1152 feature complex extensions (e.g., pyrazole-pyrrole-carboxamide), which engage both Aurora A and B isoforms. In contrast, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) exemplifies successful simplification by eliminating sterically demanding motifs while retaining the hydrogen-bond-accepting quinazoline core [1] [2].
This design leverages the topological constraint of Aurora A’s binding pocket, which accommodates smaller ligands compared to Aurora B. The simplified scaffold measures a molecular weight of 362.17 g/mol and a polar surface area of 58.6 Ų, optimizing membrane permeability while maintaining target engagement. Biological validation confirmed 6e inhibits Aurora A at 51.78% (10 µM), contrasting with ≤28.48% for analogs with bulkier appendages [1] [8]. Crucially, molecular docking revealed sustained interactions with Ala213 and Lys162 residues—key anchors for ATP-competitive binding—demonstrating that structural simplification enhances selectivity without compromising binding affinity [3].
Table 1: Impact of Scaffold Simplification on Aurora A Inhibition
Compound | Core Scaffold | R-Group Complexity | Aurora A Inhibition (%) |
---|---|---|---|
AZD-1152 | Quinazoline-pyrazole | Pyrazole-pyrrole-carboxamide | Non-selective (A/B) |
6e | Quinazoline | 3-Bromophenyl | 51.78 ± 0.38 |
6a | Quinazoline | Phenyl (no halogen) | 7.64 ± 1.19 |
Halogen atoms serve as strategic bioisosteres to modulate electronic properties and van der Waals interactions within the ATP-binding cleft. In quinazoline derivatives, fluorine and bromine play distinct roles:
Kinase profiling of 6e against 14 kinases confirmed bromine’s role in selectivity: Activity against off-targets (ABL-1, AKT-1) remained >100%, while Aurora B inhibition was negligible (7.1% at 10 µM). This orthogonal selectivity stems from bromine’s optimal fit within Aurora A’s hydrophobic subpocket—a region sterically congested in Aurora B due to Leu224/Thr217 substitutions [1].
Table 2: Halogen Effects on Aurora A Inhibition and Selectivity
Compound | Quinazoline C8 | Phenyl R3 | Aurora A Inhibition (%) | Aurora B Activity (%) |
---|---|---|---|---|
6e | F | Br | 51.78 ± 0.38 | 92.90 (7.1% inhibition) |
6d | F | H | 22.18 ± 1.86 | 97.82 |
6b | H | Cl | 28.48 ± 2.40 | 89.25 |
The C4-carboxylic acid in quinazoline derivatives acts as a critical polarity anchor, forming hydrogen bonds with solvent-exposed residues (Arg220, Asn262) while enhancing aqueous solubility. In 6e, the deprotonated carboxylate (-COO⁻) at physiological pH engages in salt bridges with Arg220, increasing residence time within the binding site. This interaction is quantified by a 3.2-fold binding energy improvement (-ΔG = 9.8 kcal/mol) over neutral esters in molecular dynamics simulations [1] [3].
Esterification of the carboxylic acid group catastrophically reduces activity:
This loss stems from disrupted hydrogen bonding and increased steric hindrance. The carboxylic acid’s topological polar surface area (tPSA = 37.3 Ų) optimally balances membrane permeability (LogP = 2.8) and target engagement. By contrast, ester derivatives exhibit elevated LogP (>3.5) and reduced tPSA (<32 Ų), diminishing their capacity to interact with polar residues at the pocket’s periphery [1] [8].
Additionally, the carboxylate enables pH-dependent solubility: 6e shows >10 mg/mL solubility at pH 7.4, facilitating cellular uptake. In apoptosis assays using MCF-7 cells (IC₅₀ = 168.78 µM), intracellular accumulation of 6e correlates with G1-phase arrest—a phenotype linked to sustained Aurora A inhibition [2] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7